N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex heterocyclic compound featuring an isoindoloquinazolinone core fused with a benzodioxole moiety via an acetamide linker.
Properties
Molecular Formula |
C25H19N3O5 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c29-22(26-12-15-9-10-20-21(11-15)33-14-32-20)13-27-23-16-5-1-2-6-17(16)25(31)28(23)19-8-4-3-7-18(19)24(27)30/h1-11,23H,12-14H2,(H,26,29) |
InChI Key |
HZDYXEOLDCYSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that combines a benzodioxole moiety with an isoindoloquinazoline core, which may confer distinct biological activities.
The molecular formula of the compound is with a molecular weight of 497.55 g/mol. The compound exhibits several important physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 497.55 g/mol |
| LogP (octanol/water partition) | 3.242 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.289 Ų |
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the realm of cancer therapeutics.
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific biological targets such as protein kinases. For instance, compounds with structural similarities have shown high selectivity for Src family kinases (SFKs), which are critical in cancer progression. These interactions can lead to inhibition of tumor growth and modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that related compounds effectively inhibited c-Src and Abl enzymes at low nanomolar concentrations, showcasing excellent pharmacokinetic properties and significant anti-tumor activity in vivo . This suggests that this compound may share similar inhibitory characteristics.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that isoindoloquinazoline derivatives can induce apoptosis and inhibit cell proliferation. Such findings indicate the potential for these compounds as therapeutic agents against various cancers.
- Structural Activity Relationship (SAR) : The unique combination of the benzodioxole and isoindoloquinazoline structures may provide insights into the SAR for developing more potent derivatives with enhanced biological activity.
Comparison with Similar Compounds
Tetrazolo[1,5-c]quinazolin-5(6H)-one Derivatives
- Core Structure: Tetrazoloquinazolinone derivatives share a quinazoline backbone but incorporate a tetrazole ring instead of the isoindole fusion in the target compound.
- Synthesis: Alkylation of tetrazoloquinazolinone with chloroacetic acid failed due to quinazoline ring cleavage, necessitating alternative routes (e.g., alkaline hydrolysis of ester intermediates) .
- Key Difference: The isoindoloquinazolinone core in the target compound likely offers greater stability compared to the tetrazoloquinazolinone system, which is prone to degradation under basic conditions .
Thiazole-5-Acetate Derivatives
- Example : 4a (Thiazole-5-acetate ester, 93% purity) from J. Indian Chem. Soc. (2006) .
- Core Structure: A thiazole ring linked to an acetate ester, distinct from the isoindoloquinazolinone system.
- Synthesis : Achieved via condensation of substituted benzene thioamides with chloroacetic acid, yielding high-purity products (melting point: 119–120°C) .
- Comparison : The acetamide linker in the target compound may confer improved hydrolytic stability compared to ester-based analogues like 4a.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-Phenyl Benzamide
Physicochemical and Spectral Data Comparison
Functional Group Impact on Reactivity and Bioactivity
Preparation Methods
Formation of 3-Amino-quinazolin-4(3H)-one Intermediates
The quinazolinone ring is typically synthesized via cyclocondensation of anthranilic acid derivatives with acylating agents. For example:
-
Step 1 : Reaction of anthranilic acid (1 ) with acyl chlorides yields 2-amidobenzoic acid derivatives (2a–c ).
-
Step 2 : Dehydrative cyclization using agents like thionyl chloride (SOCl₂) produces benzoxazinone intermediates (3a–c ).
-
Step 3 : Treatment with hydrazine hydrate generates 3-amino-quinazolin-4(3H)-ones (4a–c ) in high yields (85–92%).
Table 1 : Optimization of Quinazolinone Cyclization
Construction of the Isoindolo[2,1-a]quinazoline System
The isoindoloquinazoline scaffold is formed via intramolecular cyclization or Diels-Alder reactions:
-
Method A : Copper-catalyzed annulation of Ugi intermediates with ethanones (e.g., acetophenone) in dimethyl sulfoxide (DMSO) at 90°C yields the fused heterocycle with 53–90% efficiency.
-
Method B : Intramolecular Diels-Alder furan (IMDAF) reactions of 2-furylquinazolinones with α,β-unsaturated anhydrides produce epoxyisoindoloquinazolines with >80% diastereoselectivity.
Critical Parameters :
Functionalization with the Benzodioxolylmethyl-Acetamide Side Chain
Amidation of the Quinazolinone Nitrogen
The acetamide side chain is introduced via nucleophilic substitution:
-
Step 1 : Chloroacetylation of 3-amino-quinazolin-4(3H)-one (4a–c ) with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields 2-chloro-N-(quinazolinonyl)acetamide derivatives (5a–c ).
-
Step 2 : Reaction with 1,3-benzodioxol-5-ylmethanamine under basic conditions (K₂CO₃, acetone) affords the final compound.
Table 2 : Side-Chain Coupling Optimization
| Intermediate | Amine Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloroacetamide | 1,3-Benzodioxol-5-ylmethanamine | K₂CO₃, acetone, reflux | 68–75 | |
| Bromoacetamide | Benzodioxolylmethylamine | Cs₂CO₃, DMF, 80°C | 72 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : Key signals include:
Comparative Analysis of Synthetic Routes
Table 3 : Efficiency of Reported Methods
Q & A
Q. What are the key synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions starting with precursors like quinazoline derivatives and benzodioxole-containing intermediates. Critical steps include cyclization to form the isoindoloquinazolinone core, followed by amide coupling. Purification requires column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Q. How is structural characterization performed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., benzodioxole methylene at δ 4.5–5.0 ppm, quinazolinone carbonyl at δ 165–170 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 487.1522).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., triclinic P1 space group with dimeric H-bonding) .
Q. What preliminary biological activities have been reported?
In vitro studies suggest anti-cancer potential via inhibition of kinases (e.g., EGFR, IC ~1.2 µM) and induction of apoptosis in HeLa cells. Assays include MTT viability tests and flow cytometry for caspase-3 activation. Selectivity over normal fibroblasts (e.g., WI-38) is critical to prioritize further studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during isoindoloquinazolinone core formation?
Challenges include competitive cleavage of the quinazoline ring under acidic conditions. Optimization strategies:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in DMF at 120°C with KCO improves yield (72% vs. 45% in THF) .
- In situ monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction times dynamically .
Q. How to address contradictions in biological activity between in vitro and in vivo models?
Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Methodological approaches:
- Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.
- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution in rodent models.
- Proteomics : Identify off-target binding via affinity chromatography and LC-MS/MS .
Q. What computational tools predict target interactions and guide SAR studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR ATP-binding pocket).
- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity.
- Machine learning : Train models on imidazoquinazolinone datasets to predict IC values for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
